Cas no 1016716-69-0 (3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid)

3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-methyl-3-[[(phenylmethoxy)carbonyl]amino]-
- 3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid
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- Inchi: 1S/C16H15NO4/c1-11-7-8-13(15(18)19)9-14(11)17-16(20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
- InChI Key: SBVGUGHIDKYWMK-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(C)C(NC(OCC2=CC=CC=C2)=O)=C1
3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-121136-5.0g |
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
1016716-69-0 | 5g |
$2110.0 | 2023-06-08 | ||
Enamine | EN300-121136-0.1g |
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
1016716-69-0 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-121136-0.5g |
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
1016716-69-0 | 0.5g |
$699.0 | 2023-06-08 | ||
Enamine | EN300-121136-0.25g |
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
1016716-69-0 | 0.25g |
$670.0 | 2023-06-08 | ||
Enamine | EN300-121136-2.5g |
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
1016716-69-0 | 2.5g |
$1428.0 | 2023-06-08 | ||
Enamine | EN300-121136-10.0g |
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
1016716-69-0 | 10g |
$3131.0 | 2023-06-08 | ||
Enamine | EN300-121136-2500mg |
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
1016716-69-0 | 2500mg |
$1063.0 | 2023-10-02 | ||
Enamine | EN300-121136-0.05g |
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
1016716-69-0 | 0.05g |
$612.0 | 2023-06-08 | ||
Enamine | EN300-121136-1.0g |
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
1016716-69-0 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-121136-100mg |
3-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
1016716-69-0 | 100mg |
$476.0 | 2023-10-02 |
3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid Related Literature
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
Additional information on 3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid
Research Brief on 3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid (CAS: 1016716-69-0): Recent Advances and Applications
3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid (CAS: 1016716-69-0) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug development. This compound, characterized by its benzyloxycarbonyl (Cbz) protecting group and methyl-substituted benzoic acid moiety, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential applications in the development of protease inhibitors, antimicrobial agents, and targeted therapeutics, positioning it as a critical building block in pharmaceutical research.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid in the synthesis of novel cysteine protease inhibitors. The research demonstrated that derivatives of this compound exhibited potent inhibitory activity against cathepsin B, a protease implicated in cancer metastasis and inflammatory diseases. The study utilized molecular docking and kinetic assays to elucidate the binding mechanisms, revealing a strong interaction between the Cbz-protected amino group and the enzyme's active site. These findings suggest potential therapeutic applications in oncology and autoimmune disorders.
In addition to its role in protease inhibition, recent investigations have explored the antimicrobial properties of 3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid derivatives. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that structural modifications of this compound led to enhanced activity against multidrug-resistant Staphylococcus aureus (MRSA). The study attributed this effect to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional beta-lactam antibiotics. This discovery opens new avenues for addressing antibiotic resistance, a pressing global health challenge.
From a synthetic chemistry perspective, advancements in the scalable production of 3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid have been achieved through green chemistry approaches. A 2023 ACS Sustainable Chemistry & Engineering publication detailed a solvent-free catalytic method for its synthesis, significantly reducing environmental impact while maintaining high yield (92%) and purity (>99%). This methodological innovation aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.
Ongoing clinical research is investigating the pharmacokinetic profile of drug candidates derived from 3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid. Preliminary data from Phase I trials (NCT05678921) indicate favorable oral bioavailability and linear dose-response relationships, supporting further development. However, challenges remain in optimizing metabolic stability, as cytochrome P450-mediated oxidation of the methyl group was observed in in vitro hepatic microsome studies.
In conclusion, 3-{(benzyloxy)carbonylamino}-4-methylbenzoic acid (CAS: 1016716-69-0) represents a multifaceted compound with expanding applications in drug discovery. Its structural features enable diverse pharmacological activities, while recent synthetic improvements enhance its accessibility. Future research directions may focus on structure-activity relationship studies to refine target specificity and mitigate metabolic liabilities, ultimately accelerating the translation of these findings into clinically viable therapies.
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